molecular formula C11H15NO2 B2383335 Ethyl 3-(6-methylpyridin-2-yl)propanoate CAS No. 502609-55-4

Ethyl 3-(6-methylpyridin-2-yl)propanoate

Cat. No.: B2383335
CAS No.: 502609-55-4
M. Wt: 193.246
InChI Key: PBYUJOOXGLPGSJ-UHFFFAOYSA-N
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Description

Ethyl 3-(6-methylpyridin-2-yl)propanoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(6-methylpyridin-2-yl)propanoate can be synthesized through several methods. One common method involves the reaction of 6-methyl-2-pyridinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Another method involves the use of 6-methyl-2-pyridinecarboxaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-methylpyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Ethyl 3-(6-methylpyridin-2-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or active ingredient in drug development.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 3-(6-methylpyridin-2-yl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(pyridin-2-yl)propanoate: Similar structure but lacks the methyl group on the pyridine ring.

    Methyl 3-(6-methylpyridin-2-yl)propanoate: Similar structure but has a methyl ester group instead of an ethyl ester group.

    Ethyl 3-(4-methylpyridin-2-yl)propanoate: Similar structure but with the methyl group in a different position on the pyridine ring.

Uniqueness

This compound is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for certain applications compared to its analogs.

Biological Activity

Ethyl 3-(6-methylpyridin-2-yl)propanoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological interactions, mechanisms, and applications based on available research findings.

Chemical Structure and Properties

This compound is classified as an ester, characterized by the presence of a propanoate backbone and a pyridyl group. Its molecular formula is C12H15NC_{12}H_{15}N, with a molecular weight of approximately 189.25 g/mol. The unique structural features, particularly the methyl substitution on the pyridine ring, significantly influence its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to participate in biochemical interactions that can modulate enzyme activities or receptor functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Binding : It can bind to various receptors, influencing signal transduction pathways and cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Enzyme Interaction : It has been noted for its potential to interact with enzymes such as N-myristoyltransferase (NMT), which plays a role in various biological processes including cell signaling and membrane dynamics .
  • Pharmacological Applications : The compound's structural similarities to biologically active molecules position it as a potential lead compound in drug development.

Comparative Analysis with Related Compounds

A comparative study of this compound with structurally similar compounds reveals variations in biological activity:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoateHydroxy group presentEnhanced binding affinity due to hydroxy group
Mthis compoundLacks ethyl groupPotentially different pharmacological profiles
Ethyl 4-(6-methylpyridin-2-yloxy)butanoateEther linkage instead of esterAffects solubility and reactivity

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research conducted on the inhibition of N-myristoyltransferase (NMT) demonstrated that modifications in the pyridine ring could significantly alter binding affinities and inhibition rates. This compound was found to maintain substantial binding interactions, suggesting its potential as a scaffold for developing NMT inhibitors .
  • Antimicrobial Efficacy : A study evaluating various derivatives of pyridine-based compounds indicated that those similar to this compound exhibited promising antimicrobial properties against specific pathogens, warranting further investigation into their mechanisms of action.

Properties

IUPAC Name

ethyl 3-(6-methylpyridin-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)8-7-10-6-4-5-9(2)12-10/h4-6H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYUJOOXGLPGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1.39 g (7.85 mmol) of 3-(6-methylpyridin-2-yl)acrylic acid ethyl ester in methanol (50 mL) was added 200 mg of 10% palladium-carbon, and stirred for 4 hours at room temperature under an atmosphere of hydrogen. The solution was filtered through Celite and the obtained filtrate was concentrated under a reduced pressure. The residue was purified by silica gel chromatography (developing solvent; hexane:ethyl acetate=3:1 to 2:1) to obtain 1.09 g (6.09 mmol) of 3-(6-methylpyridin-2-yl)propionic acid ethyl ester (IX-129) as colorless oil. Its physical property is shown below.
Name
3-(6-methylpyridin-2-yl)acrylic acid ethyl ester
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step One

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